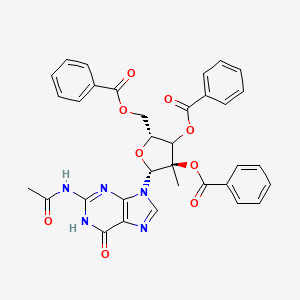

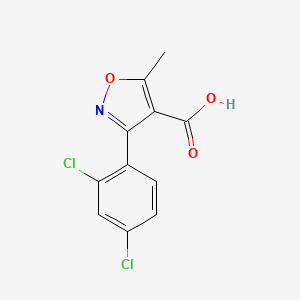

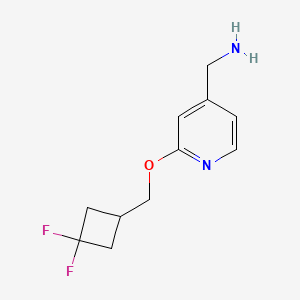

![molecular formula C8H6ClN3O2 B1462188 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1069473-61-5](/img/structure/B1462188.png)

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Descripción general

Descripción

“4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C7H6ClN3 . It is widely used as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular weight of “4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is 167.60 . The SMILES string representation of the molecule is Cn1ccc2c(Cl)ncnc12 .Chemical Reactions Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Aplicaciones Científicas De Investigación

Synthesis of Kinase Inhibitors

This compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the Janus kinase (JAK) family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Treatment of Cancer

Derivatives of this compound have shown potential as anticancer agents . The JAK-STAT signaling pathway, which this compound can interfere with, is involved in tumor formation processes . Therefore, inhibitors of this pathway, such as those derived from this compound, can potentially be used in cancer treatment .

Treatment of Inflammatory Diseases

JAK inhibitors, which can be synthesized from this compound, have therapeutic applications in the treatment of inflammatory diseases . These include diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Antiviral Applications

In addition to their anticancer and anti-inflammatory applications, derivatives of this compound have also shown potential as antiviral agents .

Treatment of Skin Disorders

The versatile applications of 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine in medicinal chemistry range from anticancer agents targeting PDK1 to innovative therapies for inflammatory skin disorders .

Synthesis of Tofacitinib

4-Chloro-7H-pyrrolo [2,3-d] pyrimidine is an intermediate in the synthesis of the bulk drug, Tofacitinib . Tofacitinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .

Mecanismo De Acción

Target of Action

The primary targets of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including cell signaling, metabolism, and division .

Mode of Action

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the target molecules .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is involved in processes such as cell division, death, and tumor formation . Disruption of this pathway by the compound can lead to a variety of effects on the immune system .

Result of Action

The molecular and cellular effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid’s action are primarily related to its inhibitory effect on kinases . By inhibiting these enzymes, the compound disrupts normal cellular functions, which can lead to various outcomes depending on the specific kinases targeted and the context within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Direcciones Futuras

The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group , could be a potential future direction for the synthesis of “4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”.

Propiedades

IUPAC Name |

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCXKVHEWPXSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655011 | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

CAS RN |

1069473-61-5 | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

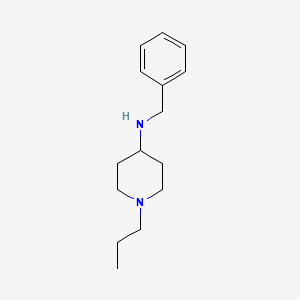

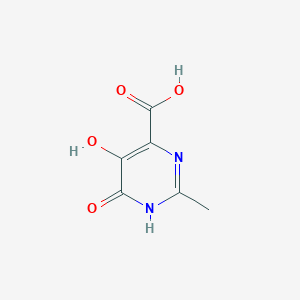

![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)

![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)